molecular formula C22H24FN5O2S B11331242 6-(4-((2-fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-N-(p-tolyl)pyrimidin-4-amine

6-(4-((2-fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-N-(p-tolyl)pyrimidin-4-amine

Cat. No.: B11331242
M. Wt: 441.5 g/mol
InChI Key: CVQGNEUQXMVDHT-UHFFFAOYSA-N
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Description

6-[4-(2-Fluorobenzenesulfonyl)piperazin-1-yl]-2-methyl-N-(4-methylphenyl)pyrimidin-4-amine is a complex organic compound that features a piperazine ring substituted with a fluorobenzenesulfonyl group, a pyrimidine ring, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(2-Fluorobenzenesulfonyl)piperazin-1-yl]-2-methyl-N-(4-methylphenyl)pyrimidin-4-amine typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the methyl groups.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include sulfides.

    Substitution: Products will vary depending on the nucleophile used, but could include various substituted benzene derivatives.

Mechanism of Action

The mechanism of action of 6-[4-(2-Fluorobenzenesulfonyl)piperazin-1-yl]-2-methyl-N-(4-methylphenyl)pyrimidin-4-amine involves its interaction with acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. By inhibiting this enzyme, the compound increases the levels of acetylcholine, thereby enhancing cholinergic transmission. This mechanism is particularly relevant in the context of Alzheimer’s disease, where cholinergic deficits are a hallmark .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-[4-(2-Fluorobenzenesulfonyl)piperazin-1-yl]-2-methyl-N-(4-methylphenyl)pyrimidin-4-amine apart from similar compounds is its specific substitution pattern, which confers unique pharmacological properties. The presence of both the fluorobenzenesulfonyl and methylphenyl groups enhances its ability to interact with specific molecular targets, making it a promising candidate for further drug development.

Properties

Molecular Formula

C22H24FN5O2S

Molecular Weight

441.5 g/mol

IUPAC Name

6-[4-(2-fluorophenyl)sulfonylpiperazin-1-yl]-2-methyl-N-(4-methylphenyl)pyrimidin-4-amine

InChI

InChI=1S/C22H24FN5O2S/c1-16-7-9-18(10-8-16)26-21-15-22(25-17(2)24-21)27-11-13-28(14-12-27)31(29,30)20-6-4-3-5-19(20)23/h3-10,15H,11-14H2,1-2H3,(H,24,25,26)

InChI Key

CVQGNEUQXMVDHT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC(=NC(=N2)C)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4F

Origin of Product

United States

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